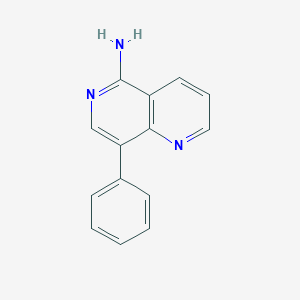
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine is a heterocyclic compound that contains both piperidine and pyridine moieties
Métodos De Preparación
The synthesis of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like iodine(III) to introduce functional groups.
Reduction: Reduction reactions can be catalyzed by metal complexes, such as iridium(III), to form different intermediates.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include phenylsilane, iodine(III), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, the compound may undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.
Comparación Con Compuestos Similares
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: A simpler compound with similar functional groups but lacking the piperidine moiety.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in drug design and synthesis.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methoxy-6-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(12(14-9)15-2)10-5-7-13-8-6-10/h3-4,10,13H,5-8H2,1-2H3 |
Clave InChI |
IJNWHTNENGNRMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C2CCNCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)

![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)


![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)







